molecular formula C11H20ClN B3018924 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride CAS No. 2225136-59-2

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride

货号: B3018924
CAS 编号: 2225136-59-2
分子量: 201.74
InChI 键: XNGVWADDSYQQMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride ( 1558815-65-8) is a chemical compound with a molecular formula of C11H19N·HCl and a molecular weight of 165.28 (free base) . It features a bicyclo[2.2.1]heptane (norbornane) scaffold linked to an azetidine ring. The norbornane group provides a rigid, three-dimensional structure, while the azetidine is a nitrogen-containing saturated heterocycle. This specific molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for exploring structure-activity relationships in novel pharmacologically active compounds. Compounds with the bicyclo[2.2.1]heptane and azetidine motifs are of significant interest in pharmaceutical R&D. Patents and scientific literature indicate that structurally similar azabicyclo[2.2.1]heptane derivatives are investigated for their potential as inhibitors of various biological targets . For instance, some derivatives have been studied for activity on the nervous system , while others, such as N-cyano-7-azanorbornane derivatives, have been explored as potent and selective inhibitors of deubiquitinating enzymes like USP30, with potential therapeutic applications in oncology and neurodegenerative diseases . As a building block, this compound can be used to introduce conformational constraint into molecules, which can enhance potency and selectivity towards biological targets. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylmethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c1-2-10-3-8(1)4-11(10)5-9-6-12-7-9;/h8-12H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGVWADDSYQQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC3CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural and Molecular Comparisons

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituent Features CAS/Reference
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine HCl (Target) C₁₀H₁₇ClN 209.7 (calc.) Azetidine-CH₂-bicyclo[2.2.1]heptane Not explicitly listed
(+/-)-2-endo-Amino-3-exo-isopropylbicyclo[2.2.1]heptane HCl C₁₀H₂₀ClN 189.73 Amino, isopropyl substituents on bicyclo 175521-95-6
3-{Bicyclo[2.2.1]heptan-2-yloxy}azetidine C₁₀H₁₇NO 167.25 Ether linkage (O) between bicyclo and azetidine 1694810-86-0
tert-Butyl N-{[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate HCl C₇H₁₂ClNO₂ 189.63 Carbamate-protected amine on bicyclo Enamine Ltd

Key Observations:

  • Substituent Effects: The target compound’s azetidine-CH₂ group contrasts with analogs featuring amino-isopropyl (C₁₀H₂₀ClN) or ether-linked azetidine (C₁₀H₁₇NO). The methylene linker likely enhances lipophilicity compared to the ether analog, affecting membrane permeability .
  • Rigidity vs. Flexibility : The bicyclo framework in all analogs enforces conformational rigidity, but the azetidine ring’s smaller size (vs. piperidine/morpholine in other Enamine Ltd compounds ) may reduce steric hindrance at biological targets.

Pharmacological and Physicochemical Inferences

  • Metabolic Stability : Azetidine’s compact structure may resist cytochrome P450 oxidation better than six-membered heterocycles, as seen in piperidine-based drugs .
  • Solubility: The hydrochloride salt improves aqueous solubility compared to free bases. However, the methylene linker in the target compound likely reduces polarity relative to the ether analog (C₁₀H₁₇NO), which could lower solubility but enhance blood-brain barrier penetration .
  • Receptor Binding: The amino-isopropyl analog (C₁₀H₂₀ClN, AGN 192403) is a reported drug candidate, suggesting the bicyclo system has affinity for neurological targets. The azetidine variant’s distinct substituent may alter selectivity or potency .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling bicyclo[2.2.1]heptane derivatives with azetidine precursors via nucleophilic substitution or reductive amination. For example, PharmaBlock Sciences (Nanjing) reports using tert-butyl-protected intermediates (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) followed by deprotection and HCl salt formation .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) ensures >95% purity. Monitor by HPLC with UV detection at 254 nm .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to verify bicyclo[2.2.1]heptane ring protons (δ 1.2–2.8 ppm) and azetidine N–CH₂ signals (δ 3.0–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 214.1 for C₁₁H₂₁N₂Cl) .
  • X-ray Crystallography : Resolve stereochemistry of the bicyclic and azetidine moieties .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Soluble in water (≥20 mg/mL at 25°C, as observed for structurally similar AGN 192403 hydrochloride) and polar aprotic solvents (DMSO, DMF) .
  • Stability : Stable at –20°C for >6 months in lyophilized form. In aqueous solutions (pH 7.4), degradation occurs within 48 hours at 37°C; use fresh buffers or add stabilizers (e.g., 0.1% BSA) .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays involving this compound be resolved?

  • Experimental Design :

  • Assay Replicates : Perform triplicate measurements using radioligand displacement (e.g., ³H-labeled antagonists) to minimize variability .
  • Control Groups : Include positive controls (e.g., known CaV1.3 inhibitors) and negative controls (vehicle-only) to validate assay conditions .
  • Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess statistical significance (p < 0.05 via ANOVA) .

Q. What strategies optimize the enantiomeric purity of this bicyclic azetidine derivative?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like reductive amination .
  • Validation : Circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98%) .

Q. How does computational modeling predict the interaction of this compound with neuronal calcium channels?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to CaV1.3 channels (PDB ID: 6JP5). Focus on hydrophobic interactions between the bicyclo group and channel pore residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-channel complexes .
    • Output Metrics : Binding free energy (ΔG ≤ –8 kcal/mol) and hydrogen bond occupancy (>50% simulation time) indicate high-affinity binding .

Q. What are the implications of impurity profiles on pharmacological studies, and how are they characterized?

  • Impurity Identification :

  • HPLC-MS : Detect trace impurities (e.g., dehydrohalogenation byproducts) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
  • Forced Degradation : Expose the compound to heat (60°C), light (UV 365 nm), and acidic/alkaline conditions to simulate degradation pathways .
    • Mitigation : Optimize reaction stoichiometry and inert atmosphere use to suppress side reactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。